molecular formula C12H20N4O3S B2981558 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone CAS No. 1207021-61-1

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone

Cat. No. B2981558
CAS RN: 1207021-61-1
M. Wt: 300.38
InChI Key: ZZYGPHYXXDUOLH-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DMPE and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of DMPE is not fully understood. However, it has been suggested that DMPE inhibits the activity of enzymes involved in the biosynthesis of phospholipids, which are essential components of cell membranes. This inhibition leads to the accumulation of lysophospholipids, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMPE has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and enhance the effectiveness of chemotherapy drugs. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using DMPE in lab experiments is its potential to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. However, one limitation is that the mechanism of action of DMPE is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of DMPE. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, future studies could focus on optimizing the synthesis methods of DMPE to improve its purity and yield.

Synthesis Methods

DMPE can be synthesized using various methods, including the reaction of 3,5-dimethyl-1H-pyrazole with 4-(methylsulfonyl)piperazine in the presence of a suitable base. Another method involves the reaction of 4-(methylsulfonyl)piperazine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base.

Scientific Research Applications

DMPE has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. DMPE has also been studied for its potential to enhance the effectiveness of chemotherapy drugs.

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c1-10-8-11(2)16(13-10)9-12(17)14-4-6-15(7-5-14)20(3,18)19/h8H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYGPHYXXDUOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCN(CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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